

# Spectroscopic Analysis of 2-Fluorobenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluorobenzyl bromide

Cat. No.: B110825

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-fluorobenzyl bromide**. It includes a detailed presentation of spectral data, experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis process.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-fluorobenzyl bromide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum of **2-fluorobenzyl bromide** is typically recorded in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)
CH <sub>2</sub> (Benzylic)	~4.5	s	-
Ar-H (Aromatic)	~7.0-7.5	m	-

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to second-order effects and coupling to the fluorine atom. The values presented are approximate.

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

While direct experimental  $^{13}\text{C}$  NMR data for **2-fluorobenzyl bromide** is not readily available in public databases, the following chemical shifts are estimated based on data from structurally related compounds such as 2,6-difluorobenzyl bromide and 4-bromo-**2-fluorobenzyl bromide**. Spectra are typically recorded in  $\text{CDCl}_3$ .

Carbon Assignment	Estimated Chemical Shift (ppm)
$\text{CH}_2$ (Benzylic)	~30-35
C-Br (Aromatic)	~124 (doublet, $J \approx 15$ Hz)
C-F (Aromatic)	~161 (doublet, $J \approx 245$ Hz)
C-H (Aromatic)	~115-131
C (ipso to $\text{CH}_2\text{Br}$ )	~135 (doublet, $J \approx 5$ Hz)

Disclaimer: These  $^{13}\text{C}$  NMR chemical shifts are estimations and should be confirmed with experimental data.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-fluorobenzyl bromide**, as provided by the NIST WebBook, exhibits several characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3050	Aromatic C-H Stretch	Medium
~1600, ~1480, ~1450	Aromatic C=C Bending	Medium-Strong
~1220	C-F Stretch	Strong
~1240	CH <sub>2</sub> Wag	Medium
~680	C-Br Stretch	Medium

## Experimental Protocols

### NMR Spectroscopy

#### Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **2-fluorobenzyl bromide** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
- **Standard:** For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane) can be added.

#### Data Acquisition

- **Instrumentation:** Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).
- **Locking and Shimming:** Insert the NMR tube into the spectrometer probe. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
- **Parameter Setup:**

- $^1\text{H}$  NMR: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as necessary.

## Infrared (IR) Spectroscopy

As **2-fluorobenzyl bromide** is a liquid at room temperature, the spectrum is conveniently recorded as a neat (undiluted) liquid film.

### Sample Preparation (Neat Liquid)

- Plate Preparation: Ensure that the salt plates (e.g., NaCl or KBr) are clean and dry.
- Sample Application: Place a single drop of **2-fluorobenzyl bromide** onto the center of one salt plate.
- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

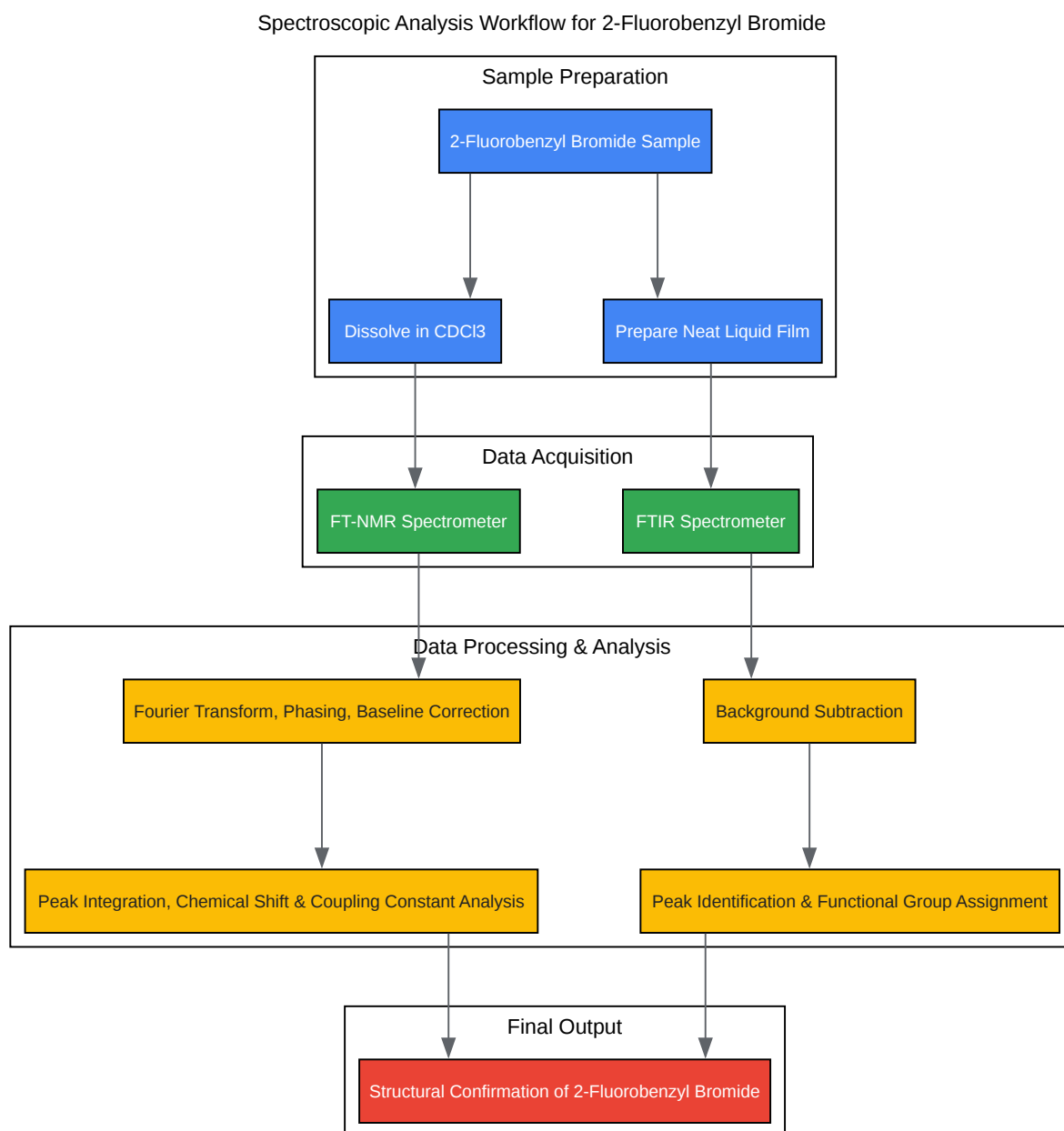
### Data Acquisition

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: First, record a background spectrum of the empty sample compartment to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.
- Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the sample spectrum.

- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-fluorobenzyl bromide**.



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Caption: Workflow for Spectroscopic Analysis of **2-Fluorobenzyl Bromide**.

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